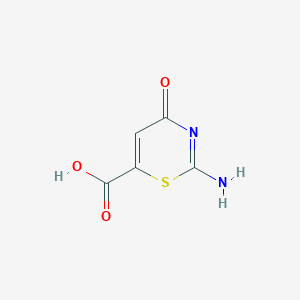

2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid

Descripción

Historical Context and Discovery

The development and discovery of 2-imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid emerged from the broader historical trajectory of thiazine chemistry research that has been ongoing for several decades. The foundational work in thiazine chemistry can be traced to the recognition that heterocyclic compounds containing nitrogen-carbon-sulfur linkages possess remarkable biological properties. The systematic exploration of 1,3-thiazines gained momentum when researchers identified their structural similarity to naturally occurring compounds and their presence in medicinally important frameworks such as cephalosporins.

The specific synthesis and characterization of this compound represents a more recent advancement in the field, building upon decades of research into thiazine synthesis methodologies. Early synthetic approaches to thiazine compounds relied heavily on cyclo-condensation reactions involving thiourea as a key starting material, establishing the foundation for more sophisticated synthetic strategies. The development of modern catalytic approaches, including gold-catalyzed formation methods, has revolutionized the accessibility of complex thiazine derivatives and enabled the preparation of previously challenging compounds like this carboxylic acid derivative.

The emergence of this compound in the scientific literature reflects the growing understanding that functionalized thiazines, particularly those bearing carboxylic acid groups, offer unique opportunities for drug development and chemical biology applications. The historical progression from simple thiazine scaffolds to highly functionalized derivatives like this compound demonstrates the field's evolution toward more sophisticated molecular architectures with enhanced biological relevance.

Nomenclature and Classification

The nomenclature of this compound reflects the complex structural features present in this heterocyclic compound and follows established conventions for naming substituted thiazine derivatives. The systematic name indicates several key structural elements: the presence of an imino group at position 2, an oxo group at position 4, the dihydro nature of the ring system, and the carboxylic acid functionality at position 6. This nomenclature system allows for precise identification of the compound's structural features and distinguishes it from closely related thiazine derivatives.

Alternative nomenclature systems have been employed for this compound in various scientific contexts, leading to some variability in naming conventions. The compound has been referred to as 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid in certain databases, reflecting different approaches to describing the tautomeric forms and substitution patterns. This nomenclature variation highlights the complexity of accurately describing compounds that can exist in multiple tautomeric forms.

The International Union of Pure and Applied Chemistry nomenclature provides the most standardized approach to naming this compound, ensuring consistency across scientific literature and databases. The compound's Chemical Abstracts Service registry number provides an additional layer of identification that transcends nomenclature variations. The systematic classification of this compound places it within the broader category of substituted 1,3-thiazines, specifically as a carboxylic acid derivative with additional imino and oxo substitutions.

Table 1: Nomenclature and Identification Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C5H6N2O3S |

| Molecular Weight | 174.18 g/mol |

| SMILES Notation | C1C(SC(=NC1=O)N)C(=O)O |

| InChI | InChI=1S/C5H6N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h2H,1H2,(H,9,10)(H2,6,7,8) |

| Alternative Names | 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid |

| Chemical Classification | Substituted 1,3-thiazine; Carboxylic acid derivative |

Position in 1,3-Thiazine Family of Compounds

This compound occupies a distinctive position within the extensive family of 1,3-thiazine compounds, representing a highly functionalized derivative that combines multiple pharmacologically relevant structural motifs. The 1,3-thiazine family encompasses a broad range of six-membered heterocyclic compounds containing nitrogen and sulfur atoms at the 1 and 3 positions respectively, with various substitution patterns that dramatically influence their chemical and biological properties. This particular compound distinguishes itself through the presence of three key functional groups: the imino group at position 2, the oxo group at position 4, and the carboxylic acid group at position 6.

The structural complexity of this compound places it among the more sophisticated members of the 1,3-thiazine family, sharing important structural features with biologically active compounds while offering unique opportunities for further derivatization. The carboxylic acid functionality provides a handle for conjugation reactions and salt formation, enhancing the compound's potential utility in medicinal chemistry applications. The imino and oxo groups contribute to the compound's electronic properties and hydrogen bonding capabilities, potentially influencing its biological activity and pharmacokinetic properties.

Within the broader context of thiazine chemistry, this compound represents an important bridge between simple thiazine scaffolds and complex natural products or pharmaceutical agents. The 1,3-thiazine core is found in various medicinally important compounds, including certain antibiotics and therapeutic agents, positioning this carboxylic acid derivative as a valuable synthetic intermediate or lead compound. The compound's structural relationship to other biologically active thiazines suggests potential for similar therapeutic applications while offering distinct advantages through its unique substitution pattern.

Table 2: Structural Comparison with Related 1,3-Thiazine Compounds

| Compound Type | Core Structure | Key Substituents | Biological Relevance |

|---|---|---|---|

| This compound | 1,3-thiazine | Imino (position 2), Oxo (position 4), Carboxylic acid (position 6) | Potential antimicrobial, research intermediate |

| 2-Amino-4H-1,3-thiazin-4-ones | 1,3-thiazine | Amino (position 2), Oxo (position 4) | Antimicrobial, synthetic building blocks |

| Cephalosporin core | 3,6-dihydro-2H-1,3-thiazine | Fused beta-lactam ring | Antibiotic activity |

| Substituted thiazinanes | 1,3-thiazinane | Various alkyl/aryl groups | Diverse biological activities |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual properties, representing a crucial example of how strategic functionalization can enhance the utility and biological relevance of heterocyclic scaffolds. Heterocyclic chemistry has emerged as one of the most important areas of organic chemistry due to the prevalence of heterocyclic compounds in natural products, pharmaceuticals, and materials science applications. This particular thiazine derivative exemplifies the principles of rational drug design and scaffold optimization that drive modern medicinal chemistry research.

The compound's research significance stems from its position as a versatile synthetic intermediate that can undergo various chemical transformations to generate diverse libraries of related compounds. The presence of multiple functional groups provides numerous sites for chemical modification, enabling structure-activity relationship studies and the development of optimized derivatives with enhanced biological properties. Research groups have demonstrated that thiazine derivatives with similar structural features exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, highlighting the potential value of this compound as a starting point for drug discovery efforts.

Recent advances in heterocyclic chemistry have emphasized the importance of developing efficient synthetic methodologies for accessing complex, functionalized heterocycles like this thiazine derivative. The compound serves as a test case for evaluating new synthetic approaches and catalytic methods, contributing to the broader advancement of heterocyclic synthesis. The ability to prepare this compound through multiple synthetic routes allows researchers to explore different strategic approaches to thiazine synthesis and optimization.

The compound's significance is further enhanced by its potential role in understanding fundamental aspects of heterocyclic chemistry, including tautomerism, conformational behavior, and electronic properties. Studies of related thiazine compounds have revealed interesting tautomeric equilibria and state-dependent isomerization, providing insights into the dynamic behavior of heterocyclic systems. Such fundamental studies contribute to the theoretical understanding of heterocyclic chemistry and inform the design of new compounds with predictable properties.

Table 3: Research Applications and Significance of this compound

| Research Area | Specific Applications | Significance Level | Reference Context |

|---|---|---|---|

| Medicinal Chemistry | Lead compound development, Structure-activity studies | High | Antimicrobial and anticancer potential |

| Synthetic Methodology | Catalyst evaluation, Reaction optimization | High | Multi-component reactions, Gold catalysis |

| Theoretical Chemistry | Tautomerism studies, Electronic property analysis | Medium | Computational modeling, NMR studies |

| Chemical Biology | Bioactive scaffold development, Target identification | High | Therapeutic applications research |

| Materials Science | Functional material development, Polymer incorporation | Medium | Specialty applications research |

Propiedades

IUPAC Name |

2-amino-4-oxo-1,3-thiazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h1H,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCUKVCBOHTTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=NC1=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Precursors

Thiourea or Thioamides: Serve as the sulfur and nitrogen source for the thiazine ring.

Unsaturated Carboxylic Acid Derivatives: Such as α,β-unsaturated acids or their esters, which provide the carboxylic acid functionality at position 6.

Aldehydes or Ketones: For formation of the imino group at position 2 through condensation.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Thiourea + α,β-unsaturated carboxylic acid derivative, reflux in benzene/acetonitrile/acetic acid | Formation of 4-thiazolidinone intermediate |

| 2 | Cyclization | Heating with aldehyde or ketone under acidic/basic conditions, possibly with dehydrating agents or microwave irradiation | Closure of thiazine ring, formation of 2-imino group |

| 3 | Oxidation (if needed) | Mild oxidants such as potassium permanganate or hydrogen peroxide | Introduction of 4-oxo group |

| 4 | Purification | Crystallization, filtration, washing | Isolation of pure 2-imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid |

Representative Experimental Conditions

Solvents: Benzene, acetonitrile, or acetic acid depending on the step.

Temperature: Reflux conditions typically between 80–110 °C.

Catalysts/Additives: Dehydrating agents like POCl3/DMF (Vilsmeier-Haack reagent) or bases such as potassium carbonate for facilitating condensation and cyclization.

Reaction Time: Several hours (commonly 4–6 hours) for condensation steps; shorter times for microwave-assisted synthesis.

The use of three-component one-pot reactions significantly simplifies the synthesis, improves yields, and reduces purification steps.

Microwave-assisted organic synthesis has been reported to enhance reaction rates and yields for thiazine derivatives.

Potassium permanganate and hydrogen peroxide are effective oxidants for introducing the 4-oxo group under mild conditions, minimizing side reactions.

The presence of carboxylic acid at position 6 is often introduced via the use of α,β-unsaturated carboxylic acid derivatives or by oxidation of aldehyde intermediates.

The preparation of this compound is effectively achieved through cyclocondensation and one-pot multicomponent reactions involving thiourea/thioamide derivatives and α,β-unsaturated carboxylic acid precursors. Oxidation steps using mild oxidants are critical to install the 4-oxo functionality. Advances in microwave-assisted synthesis and optimized reaction conditions have enhanced yields and operational simplicity, making these methods suitable for both laboratory and industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-imino-4-oxo-thiazines exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiazine derivatives. Specific studies demonstrated that certain modifications of the thiazine structure could lead to enhanced cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Synthesis and Evaluation

A study published in the Journal of Medicinal Chemistry synthesized several derivatives of 2-imino-4-oxo-thiazines and evaluated their biological activity. The results indicated that some derivatives showed promising activity against multidrug-resistant bacterial strains, suggesting a potential pathway for new therapeutic agents .

Agricultural Applications

Pesticidal Properties

Compounds based on thiazine structures have been explored for their pesticidal activities. Research has shown that certain derivatives exhibit herbicidal and insecticidal properties, providing an avenue for developing eco-friendly pesticides .

Case Study: Field Trials

Field trials conducted with a thiazine derivative demonstrated effective control over specific agricultural pests while showing low toxicity to non-target species. This highlights the compound's potential as a sustainable agricultural solution .

Material Sciences

Polymer Chemistry

The unique structure of 2-imino-4-oxo-thiazines allows for their incorporation into polymer matrices. Research indicates that these compounds can enhance the thermal stability and mechanical properties of polymers, making them suitable for applications in advanced materials .

Case Study: Composite Materials Development

A study focused on the integration of thiazine derivatives into polymer composites revealed improved tensile strength and thermal resistance compared to traditional materials. This suggests their utility in manufacturing high-performance materials for various industrial applications .

Mecanismo De Acción

The mechanism by which 2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular interactions involved.

Comparación Con Compuestos Similares

Structural Analogues within the Thiazine Family

Thiazine derivatives share the core six-membered ring with sulfur and nitrogen atoms but differ in substituents and oxidation states. Key analogues include:

Key Observations :

Heterocyclic Analogues with Different Ring Systems

Compounds like 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and benzoxazine derivatives share functional groups but differ in ring structure:

Key Observations :

- Benzoxazines (oxygen instead of sulfur) exhibit distinct thermal curing behaviors, often showing volume expansion during polymerization, unlike thiazines, which lack such data .

- Quinoline/cinnoline derivatives are more commonly explored in medicinal chemistry due to their planar aromatic systems, which enhance DNA intercalation or enzyme inhibition .

Physicochemical and Reactivity Comparisons

- Synthesis Methods: The target compound’s synthesis may require microwave irradiation or acid catalysts (e.g., PTSA) , whereas quinoline derivatives often involve thionyl chloride-mediated acyl chloride formation . Benzoxazines are synthesized via ring-opening polymerization, emphasizing their utility in materials science .

- Biological Activity: Quinoline derivatives show potent antimicrobial and anticancer activities (e.g., IC₅₀ values in µM ranges) , while thiazine carboxylic acids are less studied pharmacologically but may serve as enzyme inhibitors due to their electrophilic ketone group.

Actividad Biológica

2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid is a heterocyclic compound that has gained attention due to its diverse biological activities. This compound belongs to the thiazine family, which is known for various pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article explores the biological activity of this compound through a review of recent studies and findings.

- IUPAC Name : this compound

- Molecular Formula : C5H4N2O3S

- Molecular Weight : 172.16 g/mol

- CAS Number : 24331-17-7

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiazine compounds exhibit significant antioxidant properties. In one study, synthesized thiazolidine derivatives showed promising antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid. For instance, a derivative exhibited an IC50 of 18.17 ± 1.0 µg/mL, indicating its potential as an effective antioxidant agent .

Anticancer Activity

The anticancer potential of thiazine derivatives has been extensively studied. A notable study evaluated the growth inhibition of various cancer cell lines using 2-amino-4-oxo derivatives. The results indicated that certain derivatives had a growth inhibition of 50% (GI50) at concentrations significantly lower than those of conventional chemotherapeutics like doxorubicin . The mechanism of action appears to involve interference with cellular proliferation pathways.

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| Compound 1 | MCF7 (Breast) | 12.5 |

| Compound 2 | HeLa (Cervical) | 15.0 |

| Doxorubicin | MCF7 | 10.0 |

Antimicrobial Activity

The antimicrobial properties of thiazine derivatives have also been explored. Compounds derived from 2-imino-thiazines have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were found to be competitive with existing antibiotics, suggesting their potential as new antimicrobial agents .

Case Studies

-

Synthesis and Evaluation of Thiazolidine Derivatives

A study focused on synthesizing and evaluating the biological activities of thiazolidine derivatives substituted at specific positions revealed that modifications at position 4 significantly enhanced tyrosinase inhibition and antioxidant activity. The presence of hydroxyl groups was crucial for increasing the biological efficacy of these compounds . -

Anticancer Screening

Another investigation into the anticancer properties of thiazine derivatives highlighted their ability to inhibit cell growth in various cancer types. The study utilized a dose-response curve to establish the GI50 values for several synthesized compounds, demonstrating that structural modifications can lead to enhanced anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid derivatives?

- Methodology : Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates under acidic conditions (e.g., acetic acid reflux) is a standard approach. For analogous thiazine systems, thiourea reacts with chloroacetic acid and sodium acetate to form the thiazine core . Structural confirmation via NMR (¹H/¹³C) and LC-MS is critical to validate purity and regioselectivity.

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodology : Solubility screening in polar aprotic solvents (DMSO, DMF) or buffered aqueous solutions (pH 7.4) is recommended. Stability studies under varying pH and temperature conditions should employ HPLC-UV to monitor degradation products. For structurally related benzoxazine derivatives, carboxylate salt formation improved aqueous solubility .

Q. What analytical techniques are most reliable for characterizing the thiazine ring system?

- Methodology : IR spectroscopy confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) groups. X-ray crystallography (if crystals are obtainable) resolves tautomeric equilibria, as seen in analogous 3,4-dihydro-2H-1,4-benzoxazine systems . High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How do tautomeric equilibria (e.g., 2-imino vs. 2-amino forms) impact the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Computational modeling (DFT calculations) predicts tautomer stability, while experimental validation uses dynamic NMR to observe proton exchange rates. For similar thiazine derivatives, the imino form dominates in non-polar solvents, enhancing electrophilicity at C6 .

Q. What strategies mitigate contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodology : Crystallize the compound to resolve dynamic effects observed in solution-phase NMR. For example, 3,4-dihydro-2H-1,4-benzoxazine derivatives showed planar ring systems in X-ray but puckered conformers in NMR due to solvent interactions . Cross-validate with solid-state NMR if feasible.

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology : Introduce substituents at C3/C6 (e.g., halogens, alkyl groups) via regioselective functionalization. For related benzothiazine systems, trifluoromethyl groups at C6 improved metabolic stability . SAR studies require iterative synthesis, enzymatic assays (e.g., kinase inhibition), and molecular docking simulations.

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Pre-activate the carboxylic acid group as a boronate ester to facilitate palladium-catalyzed coupling. For analogous heterocycles, ligand choice (e.g., SPhos) and base (K₂CO₃) optimized coupling efficiency . Monitor reaction progress via TLC and isolate products using flash chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.